1-(benzylsulfonyl)-N-cyclohexylpiperidine-3-carboxamide
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Overview
Description
N-CYCLOHEXYL-1-PHENYLMETHANESULFONYLPIPERIDINE-3-CARBOXAMIDE is a complex organic compound belonging to the class of piperidine derivatives. These compounds are known for their significant roles in medicinal chemistry and pharmaceutical applications due to their diverse biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-CYCLOHEXYL-1-PHENYLMETHANESULFONYLPIPERIDINE-3-CARBOXAMIDE typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction often employs catalysts such as nickel or palladium to facilitate the formation of the piperidine ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize by-products and maximize the efficiency of the reaction .
Chemical Reactions Analysis
Types of Reactions
N-CYCLOHEXYL-1-PHENYLMETHANESULFONYLPIPERIDINE-3-CARBOXAMIDE undergoes various chemical reactions, including:
Reduction: Reduction reactions typically involve the use of hydrogen gas in the presence of a metal catalyst.
Substitution: Substitution reactions often occur under basic conditions, where nucleophiles replace specific functional groups on the compound.
Common Reagents and Conditions
Oxidation: Water radical cations under ambient conditions.
Reduction: Hydrogen gas with a metal catalyst.
Substitution: Strong bases such as sodium hydroxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Quaternary ammonium cations.
Reduction: Reduced piperidine derivatives.
Substitution: Various substituted piperidine derivatives depending on the nucleophile used.
Scientific Research Applications
N-CYCLOHEXYL-1-PHENYLMETHANESULFONYLPIPERIDINE-3-CARBOXAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in modulating biological pathways.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-CYCLOHEXYL-1-PHENYLMETHANESULFONYLPIPERIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- N-CYCLOHEPTYL-1-PHENYLMETHANESULFONYLPIPERIDINE-4-CARBOXAMIDE .
- N-PHENYL-1-(PHENYLSULFONAMIDO)CYCLOPROPANE-1-CARBOXAMIDE .
Uniqueness
N-CYCLOHEXYL-1-PHENYLMETHANESULFONYLPIPERIDINE-3-CARBOXAMIDE stands out due to its unique structural features, which confer specific biological activities and chemical reactivity. Its cyclohexyl group provides steric hindrance, influencing its interaction with molecular targets and its overall stability .
Properties
Molecular Formula |
C19H28N2O3S |
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Molecular Weight |
364.5 g/mol |
IUPAC Name |
1-benzylsulfonyl-N-cyclohexylpiperidine-3-carboxamide |
InChI |
InChI=1S/C19H28N2O3S/c22-19(20-18-11-5-2-6-12-18)17-10-7-13-21(14-17)25(23,24)15-16-8-3-1-4-9-16/h1,3-4,8-9,17-18H,2,5-7,10-15H2,(H,20,22) |
InChI Key |
YKKJZTGUGKEBFE-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NC(=O)C2CCCN(C2)S(=O)(=O)CC3=CC=CC=C3 |
Origin of Product |
United States |
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